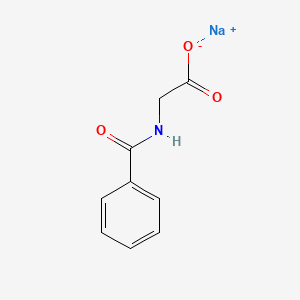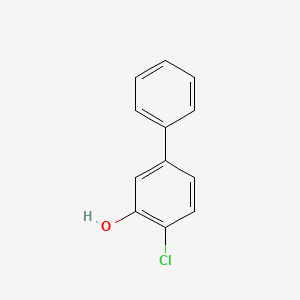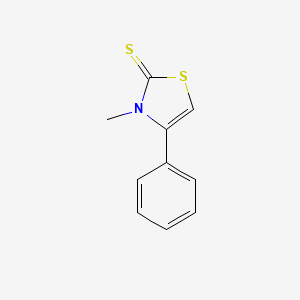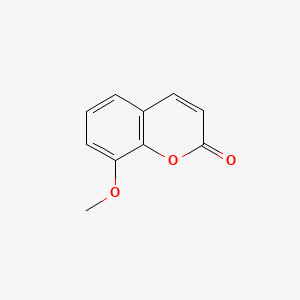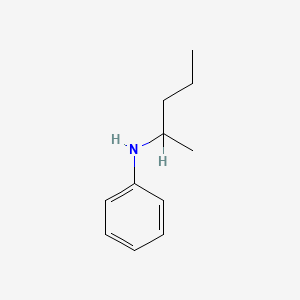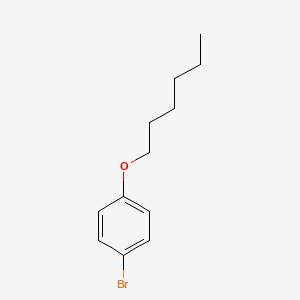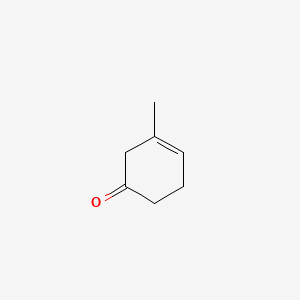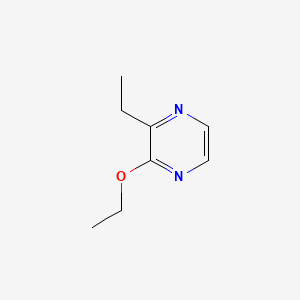
6-(4-Methoxyphenyl)pyrimidine-2,4-diol
Vue d'ensemble
Description
“6-(4-Methoxyphenyl)pyrimidine-2,4-diol” is a synthetic compound with potential applications in various research fields. It has a molecular formula of C11H12N4O and an average mass of 216.239 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring attached to a methoxyphenyl group . The InChI string representation of the molecule is InChI=1S/C11H12N4O/c1-16-8-4-2-7 (3-5-8)9-6-10 (12)15-11 (13)14-9/h2-6H,1H3, (H4,12,13,14,15) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, pyrimidine derivatives are known to participate in a variety of reactions. For instance, they can undergo oxidative annulation with anilines and aryl ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm³, a boiling point of 522.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 62.2±0.3 cm³ and a polar surface area of 87 Ų .
Applications De Recherche Scientifique
Antiviral Activity
- 2,4-Diamino-6-hydroxypyrimidines , substituted in position 5 by various groups, including a 4-methoxyphenyl group, demonstrated significant inhibitory activity against retrovirus replication in cell culture. This suggests the potential use of these pyrimidine derivatives, including those with a 4-methoxyphenyl substitution, in antiretroviral therapies. The 5-methyl derivative was particularly effective against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, although it also showed cytostatic effects in CEM cell cultures (Hocková et al., 2003).
Synthesis of Pyrimidine Derivatives
- Ionic Liquids Catalyst Approach : A study demonstrated the catalytic ability of l-proline nitrate in the ionic liquids phase for the synthesis of pyrimidine derivatives. This approach facilitated the synthesis of three pyrimidine derivatives, including ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The reaction conditions optimized in methanol solvent yielded a high efficiency and yield (Cahyana et al., 2022).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Spiropyrimidinethiones, which include derivatives of 6-(4-methoxyphenyl)pyrimidine-2,4-diol, were found effective in inhibiting the corrosion of mild steel in acidic solutions. These inhibitors act as mixed inhibitors and their adsorption on mild steel followed Langmuir's adsorption isotherm. This suggests their potential application in protecting steel structures against corrosion (Yadav et al., 2015).
Molecular Structure and Analysis
- Crystal Structure Characterization : The molecular structure of a pyrimidine compound substituted with a 4-methoxyphenyl group was characterized, revealing significant insights into its crystal structure. This information is crucial for understanding the physical and chemical properties of such compounds, which can be essential for their application in various scientific domains (Nagarajaiah & Begum, 2011).
Novel Pyrimidine Derivatives
- Synthesis of Novel Derivatives : A study focused on synthesizing novel oxo pyrimido pyrimidine derivatives, including those with a 4-methoxyphenyl substitution. These compounds were characterized by spectral analysis and have potential applications in pharmacology and biology due to their diverse activities (Jadhav et al., 2022).
Mécanisme D'action
- Additionally, it modulates the NF-kB inflammatory pathway, which plays a central role in immune responses and inflammation .
- The NF-kB pathway regulates inflammation. By interacting with this pathway, the compound mitigates inflammatory responses .
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Analyse Biochimique
Biochemical Properties
6-(4-Methoxyphenyl)pyrimidine-2,4-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For example, it may interact with enzymes involved in nucleotide metabolism, affecting their function and altering biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound may affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical processes. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different biochemical effects. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can influence its activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound could localize to the nucleus, where it interacts with DNA and regulatory proteins, or to the mitochondria, affecting energy metabolism and apoptosis .
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIOLTHASPQESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349735 | |
| Record name | 6-(4-methoxyphenyl)pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33166-97-1 | |
| Record name | 6-(4-methoxyphenyl)pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

